molecular formula C29H31N5O3 B3039163 Diaminorhodamine-M triazole CAS No. 261351-47-7

Diaminorhodamine-M triazole

Cat. No.: B3039163
CAS No.: 261351-47-7
M. Wt: 497.6 g/mol
InChI Key: AAMLXWSFNKOTDW-UHFFFAOYSA-N
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Description

Diaminorhodamine-M triazole is a compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its unique structural properties, which include a triazole ring and diaminorhodamine moiety. These structural features make it a valuable tool in various scientific applications, particularly in the detection and quantification of nitric oxide (NO) due to its fluorescence properties .

Mechanism of Action

Target of Action

DAR-MT, also known as Diaminorhodamine-M triazole, is primarily used as a fluorescent probe for nitric oxide (NO) . Nitric oxide is a powerful mediator of various biological processes, including vasodilation and angiogenesis . Therefore, DAR-MT’s primary target is nitric oxide in the biological system.

Mode of Action

The mode of action of DAR-MT involves its interaction with nitric oxide. When DAR-MT encounters nitric oxide in a biological system, it fluoresces, allowing for the detection and quantification of nitric oxide . This fluorescence is a result of the interaction between DAR-MT and nitric oxide, indicating the presence and concentration of nitric oxide in the system .

Pharmacokinetics

It is soluble in DMSO , which suggests that it can be distributed in systems where DMSO is present.

Result of Action

The primary result of DAR-MT’s action is the generation of a fluorescent signal in the presence of nitric oxide . This allows researchers to detect and quantify nitric oxide in a biological system, providing valuable information about the system’s state and function .

Action Environment

The efficacy and stability of DAR-MT can be influenced by various environmental factors. For instance, DAR-MT should be protected from light and moisture, and it is stable for at least 2 years when stored at -20°C . Furthermore, the fluorescence of DAR-MT can be affected by the presence of singlet oxygen . Therefore, the environment in which DAR-MT is used should be carefully controlled to ensure accurate results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-M triazole typically involves the formation of the triazole ring through cycloaddition reactions. One common method is the [3+2] cycloaddition of azides and alkynes, which can be catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as batch or flow reactors. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels. The use of metal-free and halogen-free methods is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Diaminorhodamine-M triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different fluorescent products, which are useful in detecting reactive oxygen species.

    Reduction: It can be reduced under specific conditions to yield non-fluorescent derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorescent derivatives, which are valuable in biological imaging and detection applications .

Scientific Research Applications

Diaminorhodamine-M triazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Diaminorhodamine-M triazole is unique due to its high specificity and sensitivity for nitric oxide detection. Unlike Diaminofluorescein, which may produce false positives due to interference from other reactive species, this compound provides more accurate results. Additionally, its structural properties allow for better stability and fluorescence efficiency compared to Tetraphenylporphyrin .

Properties

IUPAC Name

5-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-6-33(7-2)18-10-12-20-24(16-18)37-25-17-19(34(8-3)9-4)11-13-21(25)26(20)22-14-15-23-28(27(22)29(35)36)30-31-32(23)5/h10-17H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMLXWSFNKOTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C5=C(C=C4)N(N=N5)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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